4-chloro-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYWTYDKYPYCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CC(=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676829 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188313-15-6 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 1h Pyrrolo 2,3 C Pyridine and Its Precursors
Classical Synthetic Routes to the Pyrrolo[2,3-c]pyridine Core
The construction of the fundamental pyrrolo[2,3-c]pyridine (6-azaindole) framework is a critical first step in many synthetic sequences. Historically, several methods have been established for this purpose. These classical routes often involve the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) nucleus or vice versa. nbuv.gov.ua
One of the most prominent and versatile methods is the Bartoli reaction . This approach typically utilizes the reaction of a 2-halopyridine derivative, such as 2-chloro-3-nitropyridine, with a vinyl Grignard reagent, like vinyl magnesium bromide. nbuv.gov.ua The versatility of this reaction allows for the synthesis of various substituted pyrrolo[2,3-c]pyridines. nbuv.gov.ua
Another classical approach involves the Fischer indole (B1671886) synthesis , adapted for the azaindole series. This method would theoretically involve the reaction of a pyridine-containing hydrazine (B178648) with a suitable ketone or aldehyde under acidic conditions. While widely used for indole synthesis, its application to pyrrolopyridines can be limited by the availability of the requisite pyridine hydrazines and potential side reactions.
Furthermore, cyclization reactions of appropriately substituted pyridines are a cornerstone of classical synthesis. For instance, the cyclization of a 2-(cyanomethylamino)pyridine derivative can lead to the formation of the pyrrolo[2,3-c]pyridine skeleton. These methods, while foundational, have paved the way for more modern and efficient synthetic strategies.
A new synthetic route starting from 4-aroyl pyrroles has also been described. This protocol involves a Vilsmeier-Haack reaction to create pyrrolo-2,3-dicarbonyles, which then undergo condensation with glycine (B1666218) methyl ester to form the pyrrolo[2,3-c]pyridine core. rudn.ru
Specific Chlorination Strategies for the C-4 Position
Once the 1H-pyrrolo[2,3-c]pyridine core is established, the introduction of a chlorine atom at the C-4 position is a crucial transformation. A common precursor for this chlorination is the corresponding 1H-pyrrolo[2,3-c]pyridin-4-ol (or its tautomer, 1H-pyrrolo[2,3-c]pyridin-4(5H)-one).
Another documented method involves the treatment of 1H-pyrrolo[2,3-c]pyridin-4(5H)-one with a mixture of phosphorus oxychloride and phosphorus pentachloride. electronicsandbooks.com The reaction mixture is heated, and after workup, the desired 4-chloro product is obtained. electronicsandbooks.com
The table below summarizes representative chlorination reactions for the C-4 position.
| Starting Material | Reagent(s) | Reaction Conditions | Yield | Purity | Reference |
| 7-azaindole (B17877) oxynitride m-chlorobenzoic acid salt | Phosphorus oxychloride | 90°C, 16 hours | 67% | 98.3% | google.com |
| 7-azaindole oxynitride m-chlorobenzoic acid salt | Phosphorus oxychloride | 90°C, 12 hours | 61% | 98.1% | google.com |
| 1H-pyrrolo[3,2-c]pyridin-4(5H)-one | POCl₃, PCl₅ | Heated at 130°C for 1.5 hr | 37% | Not specified | electronicsandbooks.com |
Novel and Efficient Synthetic Approaches to 4-chloro-1H-pyrrolo[2,3-c]pyridine
Recent advancements in synthetic chemistry have led to the development of more efficient and streamlined approaches for the synthesis of this compound. nbuv.gov.ua These methods often focus on improving yields, reducing step counts, and employing milder reaction conditions.
A novel synthetic method has been reported starting from 2-aminopyridine (B139424) and 2-chloroacetaldehyde. google.com This process involves a four-step reaction sequence of condensation, cyclization, oxidation, and finally chlorination to afford the target compound. google.com This route is noted for its short production period and simplified process. google.com
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound and its derivatives is no exception. Palladium-catalyzed cross-coupling reactions are particularly significant for functionalizing the pyrrolopyridine core.
For instance, the Suzuki-Miyaura cross-coupling has been employed for the chemoselective introduction of aryl groups at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This demonstrates the ability to selectively functionalize the molecule while the C-4 chloro substituent remains intact for subsequent transformations. nih.gov The reaction typically utilizes a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a suitable ligand, along with a base like potassium carbonate. nih.gov
Similarly, the Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction used to introduce amino groups at the C-4 position, often starting from this compound. nih.gov The choice of ligand, such as RuPhos, is crucial for the success of this transformation. nih.gov
The development of catalyst-controlled selective syntheses allows for the formation of either pyridines or pyrroles from common starting materials like α-diazo oxime ethers by choosing the appropriate catalyst. rsc.org While not directly applied to this compound in the cited literature, these principles of catalyst control are at the forefront of modern heterocyclic synthesis.
A patent describes a one-pot method for the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (a related isomer) where the addition condensation cyclization and elimination reactions are carried out sequentially in the same pot. google.com Such strategies are increasingly being applied to the synthesis of various heterocyclic systems.
While a specific one-pot synthesis for this compound is not detailed in the provided search results, the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives has been achieved through a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This highlights the potential for developing similar convergent strategies for the target molecule. The use of microwave irradiation in conjunction with in situ generation of reactive intermediates, such as in the aza-Wittig reaction, also presents a powerful tool for rapid and efficient one-pot synthesis of related heterocyclic structures. researchgate.net
Protection and Deprotection Strategies in this compound Synthesis
In the multistep synthesis of functionalized this compound derivatives, the use of protecting groups is often essential to mask reactive functional groups and ensure selectivity. The pyrrole nitrogen is a common site for protection.
A widely used protecting group for the pyrrole nitrogen is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group . nih.govnih.gov This group is stable to various reaction conditions, including palladium-catalyzed cross-coupling reactions, and can be effectively removed under acidic conditions, typically using trifluoroacetic acid (TFA). nih.govnih.gov However, the deprotection of the SEM group can sometimes be challenging, with the potential for side reactions due to the release of formaldehyde. nih.gov
Other common protecting groups for nitrogen in heterocyclic synthesis include the benzyl (Bn) group , which can be removed by hydrogenolysis, and various silyl (B83357) ethers for hydroxyl groups if present. libretexts.org The choice of protecting group depends on the specific reaction sequence and the stability of the group to the planned synthetic transformations.
The following table provides examples of protecting groups used in the synthesis of pyrrolopyridine derivatives.
| Protecting Group | Functional Group Protected | Reagents for Protection | Reagents for Deprotection | Reference |
| (2-(trimethylsilyl)ethoxy)methyl (SEM) | Pyrrole Nitrogen | SEM-Cl, NaH | Trifluoroacetic acid (TFA) | nih.govnih.gov |
| Benzyl (Bn) | Nitrogen/Oxygen | Benzyl bromide, base | H₂, Pd/C (Hydrogenolysis) | libretexts.org |
| Tosyl (Ts) | Nitrogen | Tosyl chloride, base | Strong acid or reducing agents | google.com |
Scale-Up Considerations and Process Optimization for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Key aspects of process optimization include:
Reagent Selection: Choosing less hazardous and more economical reagents is crucial. For example, replacing phosphorus pentachloride with less corrosive alternatives where possible.
Solvent Choice: Utilizing solvents that are easily recoverable, have low toxicity, and are suitable for large-scale operations.
Reaction Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and throughput while minimizing energy consumption and side product formation. A patented method for producing 4-chloro-pyrrolo-pyridine highlights a short technological route and production period, which are advantageous for industrial scale-up. google.com
Work-up and Purification: Developing simple and efficient purification methods, such as crystallization or filtration, to avoid complex and costly chromatographic separations. The aforementioned patent emphasizes that simple filtration is used in all post-treatment steps, reducing costs. google.com
Safety: A thorough assessment of the thermal stability of intermediates and reaction mixtures is necessary to prevent runaway reactions. The patented process is described as safe and reliable due to the absence of dangerous substances. google.com
A facile method for the synthesis of a related scaffold, pyrrolo[2,3-c]pyridine-7-ones, has been developed that is easily scaled up to a 1.5 mol quantity without a decrease in yield, demonstrating the potential for large-scale production of such heterocyclic systems. enamine.net
The table below outlines some key parameters considered during the scale-up of related chloro-pyrrolopyrimidine syntheses.
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Considerations for Optimization | Reference |
| Starting Material Purity | High purity often used | May use technical grade; requires robust process | Impact of impurities on reaction and final product purity | google.com |
| Solvent Volume | Typically dilute | More concentrated to increase throughput | Solubility, heat transfer, and mixing | google.com |
| Temperature Control | Easily managed with lab equipment | Requires efficient heat exchangers | Exotherms, reaction kinetics, and stability | google.com |
| Addition Rate of Reagents | Often rapid | Controlled addition to manage exotherms | Safety, selectivity, and impurity profile | google.com |
| Purification Method | Chromatography is common | Crystallization, distillation, extraction preferred | Cost, efficiency, and solvent waste | google.com |
Synthesis of Key Intermediates for this compound Functionalization
The compound this compound, also known as 4-chloro-6-azaindole, is a specific isomer of the pyrrolopyridine family. nih.gov While its direct synthesis is not as extensively documented as its more common 7-azaindole counterpart, key intermediates for its functionalization can be prepared through established methodologies in heterocyclic chemistry. The synthesis of these intermediates primarily involves two strategic approaches: the construction of the bicyclic ring system from a pre-functionalized pyridine precursor or the direct functionalization of the parent 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core.
A crucial intermediate for further derivatization is the this compound scaffold itself, which can be protected at the N1 position for regioselective reactions. General synthetic strategies for azaindoles, such as the Fischer indole synthesis, Bartoli indole synthesis, and palladium-catalyzed cross-coupling reactions, can be adapted to produce the required 6-azaindole (B1212597) core. researchgate.netresearchgate.net
One plausible and widely used method for introducing a chlorine atom at the 4-position of an azaindole ring is through chlorination of the corresponding N-oxide. This strategy is well-established for the 7-azaindole isomer and can be applied analogously to the 6-azaindole system. chemicalbook.com The process begins with the N-oxidation of the parent 1H-pyrrolo[2,3-c]pyridine, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the desired 4-chloro intermediate.
Another effective strategy involves building the pyrrole ring onto a pre-chlorinated pyridine. For instance, palladium-catalyzed reactions, such as the Sonogashira coupling, using appropriately substituted pyridines like 3,4-dihalopyridines can be employed to construct the fused pyrrole ring, leading to the formation of 6-azaindoles. organic-chemistry.org
The table below outlines a proposed synthetic pathway for a key intermediate, N-protected this compound, which serves as a versatile platform for subsequent functionalization reactions.
| Step | Reaction | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|---|
| 1 | N-Oxidation | 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) | m-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide (H₂O₂) | 1H-Pyrrolo[2,3-c]pyridine 6-N-oxide | Activation of the pyridine ring for subsequent chlorination. |
| 2 | Chlorination | 1H-Pyrrolo[2,3-c]pyridine 6-N-oxide | Phosphorus oxychloride (POCl₃), heat | This compound | Introduction of the chloro group at the C4 position. |
| 3 | N-Protection | This compound | e.g., (Boc)₂O, DMAP or NaH, SEM-Cl | 1-(Protected)-4-chloro-1H-pyrrolo[2,3-c]pyridine | Protection of the pyrrole nitrogen to control regioselectivity in further functionalization steps. |
Further key intermediates can be generated through palladium-catalyzed cross-coupling reactions starting from a dihalogenated precursor. For instance, a 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine intermediate would allow for selective functionalization at either the C2 or C4 position. The synthesis of such a di-functionalized intermediate could be achieved by adapting methods used for other azaindole isomers.
The following table details the preparation of a di-functionalized intermediate suitable for selective cross-coupling reactions.
| Reaction Type | Starting Intermediate | Reagents & Conditions | Product Intermediate | Potential Subsequent Functionalization |
|---|---|---|---|---|
| Iodination | 1-(Protected)-4-chloro-1H-pyrrolo[2,3-c]pyridine | N-Iodosuccinimide (NIS), DMF | 1-(Protected)-4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine | Suzuki, Sonogashira, or Buchwald-Hartwig coupling at the C2 position. |
| Borylation | 1-(Protected)-4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂), KOAc | 1-(Protected)-4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | Suzuki coupling at the C2 position with various aryl/heteroaryl halides. |
| Formylation | 1-(Protected)-4-chloro-1H-pyrrolo[2,3-c]pyridine | POCl₃, DMF (Vilsmeier-Haack reaction) | 1-(Protected)-4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | Aldehyde group manipulations (e.g., oxidation, reduction, Wittig reaction). |
These synthetic routes provide access to key intermediates that are essential for the exploration of the chemical space around the this compound scaffold, enabling the synthesis of a diverse library of derivatives for various research applications.
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1h Pyrrolo 2,3 C Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, spin-spin couplings, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom in a molecule can be mapped.
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as a broad signal for the N-H proton of the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the chlorine (C4) is expected to have a chemical shift significantly influenced by the halogen's electronegativity. The other carbon signals will appear in the aromatic region, with their specific shifts determined by their position relative to the nitrogen atoms and the fused ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-chloro-1H-pyrrolo[2,3-c]pyridine Note: The following data is computationally predicted and may differ from experimental values.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (N-H) | ~11-12 (broad) | - |
| 2 | ~7.5 | ~125 |
| 3 | ~6.5 | ~100 |
| 3a | - | ~130 |
| 4 | - | ~140 |
| 5 | ~7.8 | ~118 |
| 7 | ~8.2 | ~145 |
| 7a | - | ~148 |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₇H₅ClN₂, the exact mass can be calculated and compared with the experimental value for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
The electron ionization (EI) mass spectrum of the parent compound, 1H-pyrrolo[2,3-c]pyridine, shows a prominent molecular ion peak. By analogy, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the pyridine or pyrrole ring, leading to the formation of stable fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.
Table 2: Predicted Mass Spectrometry Data for this compound Note: This table presents theoretical values and expected fragmentation patterns.
| Attribute | Value |
|---|---|
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Monoisotopic Mass | 152.01413 Da |
| Expected Molecular Ion Peaks [M]⁺ | m/z 152 (for ³⁵Cl) and m/z 154 (for ³⁷Cl) in ~3:1 ratio |
| Potential Major Fragments | Loss of Cl, loss of HCN |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural proof.
Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). However, the crystal structures of closely related azaindole derivatives have been reported. These structures typically feature planar heterocyclic ring systems and exhibit intermolecular hydrogen bonding, often involving the pyrrole N-H group and the pyridine nitrogen atom of an adjacent molecule, leading to the formation of dimers or extended chains in the crystal lattice. Should single crystals of this compound be obtained, X-ray diffraction analysis would provide invaluable information on its solid-state conformation and packing.
Table 3: Anticipated X-ray Crystallography Parameters for this compound Note: The following are expected parameters based on similar known structures. Experimental determination is required for actual values.
| Parameter | Expected Feature |
|---|---|
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Common centrosymmetric or non-centrosymmetric groups |
| Key Bond Lengths (Å) | C-Cl: ~1.73 Å; C-N (pyridine): ~1.34 Å; C-N (pyrrole): ~1.37 Å |
| Key Bond Angles (°) | Angles within the five and six-membered rings consistent with aromatic systems |
| Intermolecular Interactions | Potential for N-H···N hydrogen bonding |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A moderately sharp band in the region of 3400-3500 cm⁻¹ would correspond to the N-H stretching vibration of the pyrrole ring. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings are expected in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, generally between 800 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations are usually strong in the Raman spectrum. The symmetrical vibrations of the molecule, which might be weak in the IR spectrum, can be more prominent in the Raman spectrum.
Table 4: Characteristic Vibrational Spectroscopy Bands for this compound Note: These are typical frequency ranges for the expected functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3400 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=C / C=N Stretch | 1450 - 1600 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR |
Derivatization and Chemical Transformations of 4 Chloro 1h Pyrrolo 2,3 C Pyridine
Regioselective Functionalization of the Pyrrolo[2,3-c]pyridine Nucleus
The inherent electronic properties of the pyrrolo[2,3-c]pyridine scaffold, with its electron-rich pyrrole (B145914) ring and electron-deficient pyridine (B92270) ring, govern the regioselectivity of various chemical transformations. This allows for the selective functionalization at different positions of the fused ring system.
Electrophilic aromatic substitution reactions are expected to occur preferentially on the electron-rich pyrrole ring. For instance, halogenation using N-halosuccinimides (NXS) in solvents like hexafluoroisopropanol (HFIP) can provide a mild and regioselective method for introducing halogen atoms onto the pyrrole moiety. organic-chemistry.org This approach avoids the need for harsh reagents and often proceeds with high efficiency. organic-chemistry.org
Conversely, radical alkylation, such as in the Minisci reaction, targets the electron-deficient pyridine ring. wikipedia.orgprinceton.edu This reaction typically involves the generation of an alkyl radical from a carboxylic acid, which then adds to the protonated heterocycle. wikipedia.org The acidic conditions required for the Minisci reaction ensure the protonation of the pyridine nitrogen, further enhancing its electron-deficient character and directing the substitution. wikipedia.org While this reaction can sometimes lead to a mixture of regioisomers, modern protocols have improved selectivity. wikipedia.org
Modifications at the Pyrrole Nitrogen (N-1) Position
The pyrrole nitrogen (N-1) of 4-chloro-1H-pyrrolo[2,3-c]pyridine is a key site for derivatization, with N-alkylation and N-arylation being common transformations. These modifications are often crucial for modulating the biological activity and physicochemical properties of the resulting compounds.
N-Alkylation: The introduction of alkyl groups at the N-1 position can be achieved under various conditions. For azole compounds, visible-light-mediated organophotoredox catalysis has emerged as a mild and transition-metal-free method for N-alkylation. acs.org This technique utilizes a redox-active ester derived from a carboxylic acid to generate an alkyl radical, which then couples with the azole. acs.org In a more traditional approach, N-alkylation of related heterocyclic systems has been accomplished using different alkali metal compounds as catalysts in ionic liquids, demonstrating the influence of the reaction medium on the outcome.
N-Arylation: The introduction of aryl groups at the N-1 position is another important transformation. While direct N-arylation of this compound is not extensively documented, analogous reactions on similar scaffolds like 4-chloroquinazolines provide valuable insights. Microwave-mediated N-arylation has been shown to be a rapid and efficient method for coupling various anilines with chloro-substituted heterocycles, often in good yields. nih.govbeilstein-journals.org
To facilitate other transformations on the pyrrolo[2,3-c]pyridine core, the pyrrole nitrogen is often protected. A common protecting group is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, which can be introduced under standard conditions and is stable to many reaction conditions used for further functionalization. nih.gov Its subsequent removal can be challenging and may lead to side products, necessitating careful optimization of deprotection strategies. nih.gov
Substitution Reactions at the Chloro-Bearing Position (C-4)
The chlorine atom at the C-4 position of the pyridine ring is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The C-4 chloro group is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl groups. While challenges can arise with nitrogen-containing heterocycles due to potential catalyst inhibition, the use of specialized palladium-phosphine catalysts has enabled the efficient coupling of such substrates. organic-chemistry.org For related 4-chloro-substituted heterocycles, Suzuki-Miyaura coupling has been successfully employed to synthesize biaryl compounds. iaea.org
Sonogashira Coupling: This reaction facilitates the introduction of alkyne moieties. It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction conditions can be mild, making it suitable for complex molecule synthesis. wikipedia.org While the direct Sonogashira coupling on this compound is not extensively reported, its application on analogous 4-chloroquinazolines has been explored, though side reactions can occur. researchgate.net
Stille Coupling: The Stille reaction, which couples organotin reagents with organic halides, provides another avenue for C-C bond formation. wikipedia.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. nih.gov It has been successfully applied to the amination of the C-4 position in related 4-chloro-7-azaindoles, demonstrating its utility for introducing diverse amino substituents. nih.gov
Reactions Involving the Pyridine Nitrogen
The pyridine nitrogen atom in the this compound scaffold possesses a lone pair of electrons and can participate in chemical reactions, most notably N-oxidation.
The formation of a pyridine N-oxide can significantly alter the electronic properties of the ring system, making it more susceptible to certain nucleophilic and electrophilic attacks. For instance, pyridine N-oxides can undergo highly regioselective halogenation at the 2-position under mild conditions, providing access to valuable 2-halo-substituted pyridines. nih.gov This transformation offers a strategic advantage for further functionalization at a position that might be otherwise difficult to access directly.
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
The introduction of a variety of substituents at different positions of the this compound nucleus is crucial for exploring structure-activity relationships in drug discovery programs.
Aryl and Heteroaryl Substituents: As discussed previously, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille are the primary methods for introducing aryl and heteroaryl groups. nih.govorganic-chemistry.orgwikipedia.orgwikipedia.org These reactions offer a broad scope and functional group tolerance, allowing for the synthesis of a wide array of derivatives. For instance, the Suzuki-Miyaura coupling of 4-chloro-7-azaindole (B22810) with various boronic acids has been demonstrated. nih.gov
Alkyl Substituents: The Minisci reaction stands out as a key method for introducing alkyl groups, particularly onto the electron-deficient pyridine ring. wikipedia.orgprinceton.edu This radical-based approach allows for the direct C-H functionalization of the heterocycle, avoiding the need for pre-functionalized starting materials. wikipedia.org A general method for the preparation of 4- and 6-azaindoles involves the reaction of nitropyridines with a vinyl Grignard reagent, which can be considered a form of alkylation leading to the fused pyrrole ring. nih.gov
Synthesis of Prodrugs and Pro-moieties
The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. While specific prodrugs of this compound are not widely reported, the functional groups present on the scaffold offer several handles for the attachment of pro-moieties.
The pyrrole nitrogen (N-1) and any introduced functional groups, such as amino or hydroxyl groups, can be derivatized to form esters, carbamates, or other linkages that are cleavable in vivo to release the active parent molecule. The goal of such modifications is often to enhance solubility, improve membrane permeability, or achieve targeted drug delivery.
Furthermore, the concept of bioisosteric replacement can be applied to the this compound scaffold. cambridgemedchemconsulting.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. cambridgemedchemconsulting.com By replacing certain atoms or groups on the core structure, it is possible to fine-tune the compound's activity, selectivity, and metabolic stability. For example, the chlorine atom at C-4 could be replaced with other small, lipophilic groups to modulate its interactions with biological targets.
Computational and Theoretical Studies on 4 Chloro 1h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to determine the electronic distribution, molecular orbital energies, and other key descriptors of a molecule's stability and reactivity.
For 4-chloro-1H-pyrrolo[2,3-c]pyridine, several basic molecular properties have been computed and are available in public databases. nih.gov These descriptors provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 152.58 g/mol | PubChem nih.gov |
| Molecular Formula | C7H5ClN2 | PubChem nih.gov |
| XLogP3 | 1.6 | PubChem nih.gov |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | Ambeed ambeed.com |
| Hydrogen Bond Acceptor Count | 1 | Ambeed ambeed.com |
| Rotatable Bond Count | 0 | Ambeed ambeed.com |
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | 3.59 eV | Indicates high kinetic stability. rsc.orgrsc.org |
| Electron Density at Bond Critical Points | 2.07(2)–2.74(3) e Å−3 | Establishes the covalent nature of N-C and C-C bonds. rsc.org |
| Laplacian Values at Bond Critical Points | −11.37(4) to −19.20(10) e Å−5 | Confirms the covalent nature of the bonds. rsc.org |
These findings for the 7-azaindole (B17877) isomer suggest that this compound likely also possesses a stable electronic configuration, a significant HOMO-LUMO gap, and well-defined covalent bonds within its fused ring system. The primary difference will arise from the position of the pyridine (B92270) nitrogen, which will influence the dipole moment and the precise landscape of the molecular electrostatic potential.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
While specific molecular docking or MD simulation studies featuring this compound are not detailed in current literature, the methodologies are well-established. For a molecule like this, the process would involve:
Target Selection and Preparation : A protein target of interest would be identified. The 3D structure of the protein would be obtained from a repository like the Protein Data Bank (PDB).
Ligand Preparation : The 3D structure of this compound would be generated and optimized for its geometry and charge distribution.
Molecular Docking : Docking software would be used to predict the preferred binding orientation and conformation of the compound within the active site of the target protein. This process generates a binding score, which estimates the binding affinity.
Molecular Dynamics Simulations : Following docking, MD simulations would be performed to study the dynamic stability of the ligand-protein complex over time. This provides insights into the flexibility of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.
Studies on related pyrrolopyridine derivatives have successfully used these techniques to understand their binding to targets like phosphodiesterase 4B (PDE4B). rsc.org Such studies reveal the structural basis for the observed biological activity and guide the design of more potent and selective inhibitors. rsc.org
Conformational Analysis and Energy Landscapes
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a rigid, planar molecule like this compound, the conformational landscape is relatively simple. The core pyrrolopyridine ring system is essentially planar, and the molecule has no rotatable bonds, meaning it exists predominantly in a single, low-energy conformation. ambeed.com
However, if substituents were added to the ring, particularly at the pyrrole (B145914) nitrogen, conformational analysis would become more critical. Computational methods would be used to rotate the substituent's bonds and calculate the potential energy at each step, generating a potential energy surface. From this surface, low-energy conformers (local and global minima) and the transition states connecting them can be identified. This analysis is vital for understanding how the molecule's shape can influence its interactions with biological targets.
Structure-Activity Relationship (SAR) Modeling via Computational Methods
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are central to this process.
For a series of derivatives based on the this compound scaffold, a typical computational SAR study would involve:
Data Collection : A dataset of compounds with experimentally measured biological activity (e.g., IC50 values) would be compiled.
Descriptor Calculation : For each compound, a range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated using computational software.
Model Building : Statistical methods would be used to build a mathematical model that correlates the descriptors with the observed activity.
Model Validation : The predictive power of the model would be tested using an external set of compounds not used in the model's creation.
SAR studies on the related 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated the importance of substituents on the pyrrole and pyridine rings for activity against targets like PDE4B. rsc.org These studies use computational modeling to understand how different functional groups influence binding and potency, thereby guiding the synthesis of new, more active compounds. rsc.org
Prediction of Reactivity and Reaction Pathways
Computational chemistry can predict the reactivity of a molecule and explore potential reaction pathways. For this compound, this would involve analyzing its electronic properties to predict sites susceptible to electrophilic or nucleophilic attack.
Key computational approaches include:
Molecular Electrostatic Potential (MEP) Mapping : An MEP map would visualize the electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack) regions of the molecule. The pyridine nitrogen, with its lone pair of electrons, would be an expected nucleophilic center.
Frontier Molecular Orbital (FMO) Analysis : The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict reactivity. The HOMO region indicates where the molecule is most likely to donate electrons (nucleophilic character), while the LUMO region indicates where it is most likely to accept electrons (electrophilic character).
Reaction Coordinate Modeling : To study a specific reaction, such as a nucleophilic aromatic substitution at the chloro-position, computational methods can be used to model the entire reaction pathway. This involves calculating the energies of the reactants, transition state(s), and products, providing the activation energy and reaction enthalpy.
While specific reactivity predictions for this compound are not published, the chemistry of related azaindoles suggests that reactions like electrophilic substitution on the pyrrole ring and nucleophilic substitution of the chlorine atom are feasible and could be modeled computationally to understand their mechanisms and feasibility.
Future Research Directions and Therapeutic Potential of 4 Chloro 1h Pyrrolo 2,3 C Pyridine
Design of Next-Generation Analogues with Improved Efficacy and Selectivity
The core of advancing the therapeutic potential of 4-chloro-1H-pyrrolo[2,3-c]pyridine lies in the rational design of next-generation analogues. The pyrrolo[2,3-c]pyridine scaffold and its isomers, like the pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine systems, are privileged structures in medicinal chemistry, and lessons from their development can guide future designs. rsc.orgmdpi.com A key strategy involves detailed structure-activity relationship (SAR) studies to optimize substitutions on the core ring system. For instance, research on related 1H-pyrrolo[2,3-c]pyridin derivatives as Lysine-specific demethylase 1 (LSD1) inhibitors has shown that modifications can lead to compounds with nanomolar inhibitory concentrations (IC₅₀). nih.gov The most promising of these, compound 23e, not only showed high potency but also favorable oral pharmacokinetic profiles and efficacy in an acute myelogenous leukemia (AML) xenograft model. nih.gov
Future efforts will likely focus on modifying the substituents at various positions of the this compound ring to enhance interactions with the target's binding site. For example, in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors from the related pyrrolo[2,3-d]pyrimidine scaffold, substitutions were explored to increase potency and selectivity, with a deaza analogue (pyrrolo[3,2-c]pyridine) being well-tolerated. acs.org Similarly, for Fibroblast Growth Factor Receptor (FGFR) inhibitors, altering substituents on a 1H-pyrrolo[2,3-b]pyridine core led to compound 4h, which exhibited potent activity against FGFR1, 2, and 3. rsc.orgrsc.org These examples highlight a clear path forward: systematically altering the groups attached to the this compound nucleus to improve target engagement, increase selectivity over related kinases, and optimize pharmacokinetic properties.
| Derivative Scaffold | Target Kinase | Key Finding | Reference |
| 1H-pyrrolo[2,3-c]pyridin | LSD1 | Compound 23e showed nanomolar IC₅₀, good oral pharmacokinetics, and in vivo efficacy in an AML model. | nih.gov |
| pyrrolo[3,2-c]pyridine | LRRK2 | A 1-deaza analogue of a lead compound was well-tolerated, maintaining high potency. | acs.org |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1/2/3 | Compound 4h demonstrated potent inhibitory activity with IC₅₀ values of 7, 9, and 25 nM, respectively. | rsc.org |
| pyrrolo[2,3-d]pyrimidine | CSF1R | Compound 12b emerged as a potent inhibitor with low-nanomolar enzymatic activity and favorable ADME properties. | mdpi.com |
Exploration of Novel Biological Targets for Pyrrolo[2,3-c]pyridine Scaffolds
The versatility of the pyrrolo[2,3-c]pyridine scaffold and its isomers suggests that its therapeutic potential extends beyond currently identified targets. While it has served as a basis for inhibitors of kinases like PDK1 and Janus kinases, a significant future direction is the exploration of entirely new biological targets. chemicalbook.com The structural features of this scaffold make it a suitable candidate for binding to the ATP pockets of various kinases, a large family of enzymes implicated in numerous diseases. researchgate.net
Systematic screening of this compound and its derivatives against diverse kinase panels could uncover unexpected inhibitory activities. For example, different derivatives of the isomeric pyrrolo[2,3-b]pyridine core have been developed as potent inhibitors for targets as varied as Glycogen Synthase Kinase-3β (GSK-3β) for Alzheimer's disease and FGFR for cancer. rsc.orgnih.gov Specifically, compound 41 , a GSK-3β inhibitor, not only showed a low IC₅₀ of 0.22 nM but also demonstrated efficacy in an AlCl₃-induced zebrafish model of Alzheimer's disease. nih.gov Another related scaffold, pyrrolo[2,3-d]pyrimidine, yielded potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.com This proven adaptability across different kinase targets underscores the potential for identifying novel applications for the this compound core in oncology, neurodegenerative disorders, and inflammatory conditions.
Beyond kinases, the scaffold could be investigated for activity against other enzyme families or receptor types. Epigenetic targets, such as histone demethylases like LSD1, have already been successfully inhibited by 1H-pyrrolo[2,3-c]pyridin derivatives, indicating that the scaffold is not limited to kinase inhibition. nih.gov
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to a biological target. youtube.com These fragments are then grown or linked to create a more potent molecule. youtube.com The this compound core is an ideal candidate for FBDD approaches due to its relatively low molecular weight and its status as a "privileged" scaffold that can bind to multiple targets. rsc.org
In a future FBDD campaign, this compound itself or its simple derivatives could be included in a fragment library and screened against a target of interest using biophysical techniques like Surface Plasmon Resonance (SPR) or X-ray crystallography. A successful example of this approach involved the related 1H-pyrrolo[2,3-b]pyridine scaffold, which was identified in an FBDD screen and subsequently developed into a potent inhibitor of Focal Adhesion Kinase (FAK). researchgate.net Researchers can use computational methods to break down known potent inhibitors into their constituent fragments to identify which pieces are key for binding. youtube.com The this compound core could serve as an anchor fragment, binding to a key region of a target protein, such as the hinge region of a kinase. researchgate.net Subsequent efforts would then focus on "growing" the fragment by adding substituents that can form additional favorable interactions with adjacent pockets in the protein, thereby systematically building a high-affinity ligand. youtube.com
Integration with Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govnih.gov These computational tools can be powerfully integrated into the future development of this compound analogues. The core principle involves training AI/ML models on large datasets of chemical structures and their associated biological activities to predict the properties of novel, untested compounds. nih.govijmsci.org
For the this compound scaffold, AI can be applied in several ways:
Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built using existing data on pyrrolopyridine derivatives to predict the efficacy and selectivity of newly designed analogues before they are synthesized. ijmsci.org This prioritizes the most promising candidates, saving time and resources.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold. ijmsci.orgspringernature.com These models can be constrained to optimize for specific properties, such as high predicted binding affinity for a target, good pharmacokinetic profiles (ADMET properties), and synthetic accessibility. nih.govspringernature.com
Virtual Screening: AI can enhance high-throughput virtual screening to identify which derivatives of this compound are most likely to bind to a novel biological target. nih.gov Deep learning models can analyze complex patterns in chemical structures and biological data to make more accurate predictions than traditional methods. nih.gov
By integrating AI, researchers can more efficiently explore the vast chemical space around the this compound core, accelerating the discovery of next-generation drug candidates. researchgate.net
Translational Research Perspectives and Preclinical Development Prospects
The ultimate goal of designing novel this compound analogues is their successful translation into clinical candidates. This involves rigorous preclinical evaluation to assess not just efficacy but also the drug-like properties required for in vivo applications. Future research must focus on a comprehensive preclinical assessment of the most promising compounds.
Promising results from related scaffolds highlight a clear path for the preclinical development of this compound derivatives. For example, a lead compound from a series of 1H-pyrrolo[2,3-c]pyridin LSD1 inhibitors, compound 23e , demonstrated a favorable oral pharmacokinetic profile and effectively suppressed tumor growth in an AML xenograft model. nih.gov This provides a benchmark for what to expect from a successful preclinical candidate. Similarly, compound 41 , a pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, not only showed efficacy in a zebrafish model of Alzheimer's disease but also exhibited low toxicity in mice, a critical aspect of preclinical development. nih.gov
Future preclinical studies on this compound derivatives will need to include:
In vivo Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds in animal models.
Efficacy in Disease Models: Testing the therapeutic effect of the compounds in relevant animal models of cancer, neurodegeneration, or inflammatory diseases.
Preliminary Toxicology: Assessing the safety and tolerability of the compounds to identify a potential therapeutic window.
Successful navigation of these preclinical stages will be essential to advance novel this compound-based agents toward human clinical trials.
Q & A
Q. What are the established synthetic routes for 4-chloro-1H-pyrrolo[2,3-c]pyridine?
Answer: The compound is typically synthesized via halogenation of pyrrolopyrimidinones. A common method involves reacting 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one with phosphoryl trichloride (POCl₃) in dichloromethane under reflux for 6 hours, followed by crystallization in ethanol . Alternative routes include sulfonylation (e.g., p-toluenesulfonyl chloride in dichloromethane with sodium hydroxide) to protect the NH group for subsequent functionalization . Fluorination using Selectfluor® in acetonitrile/ethanol at 70°C has also been reported, yielding 29% of the fluorinated analog .
Table 1: Key Synthesis Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| POCl₃ halogenation | Reflux in CH₂Cl₂, 6 hours | High | |
| Sulfonylation | NaOH, CH₂Cl₂, 273 K, 2 hours | 78% | |
| Fluorination (Selectfluor®) | CH₃CN/EtOH, 70°C, overnight | 29% |
Q. What structural features dictate its reactivity in cross-coupling reactions?
Answer: The planar structure of the fused pyrrole-pyridine system facilitates π-π stacking and hydrogen bonding. The chlorine atom at position 4 acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling). X-ray diffraction reveals intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds, stabilizing crystal packing . The dihedral angle between the pyrrole and pyridine rings (0.79°) minimizes steric hindrance, enhancing electronic conjugation .
Advanced Research Questions
Q. How do electronic properties influence its biological activity?
Answer: Experimental charge density analysis (via high-resolution X-ray diffraction) and DFT studies (BLYP functional) reveal a large HOMO-LUMO gap (3.59 eV), indicating high kinetic stability . The electron-withdrawing chlorine substituent polarizes the ring system, enhancing electrophilic reactivity. This electronic profile is critical for interactions with biological targets, such as kinase active sites .
Table 2: Topological Bond Parameters
| Bond Type | Electron Density (e Å⁻³) | Laplacian (e Å⁻⁵) |
|---|---|---|
| N–C (pyrrole) | 2.74(3) | -19.20(10) |
| C–C (pyridine) | 2.07(2) | -11.37(4) |
Q. What analytical methods resolve contradictions in substituent effects on bioactivity?
Answer: Comparative studies using analogs (e.g., 4-fluoro or 4,6-dichloro derivatives) highlight substituent-dependent bioactivity. For example:
- 4-Chloro : Demonstrates anticancer activity via A549 and HeLa cell line inhibition .
- 4,6-Dichloro : Enhanced antimicrobial properties due to increased electrophilicity . Discrepancies in activity are resolved using crystallography (bond angles) and DFT to quantify electronic effects. Substituent position alters π-π interactions and hydrogen-bonding networks, impacting target binding .
Q. How can synthesis yields be optimized for scale-up?
Answer: Yield optimization requires solvent and temperature control. For example:
- POCl₃ method : Prolonged reflux (>6 hours) in CH₂Cl₂ improves conversion but risks decomposition.
- Sulfonylation : Lower temperatures (273 K) reduce byproducts like N-alkylated derivatives . Scale-up challenges (e.g., solvent evaporation rates) are mitigated by slow crystallization in ethanol over 7 days .
Q. What intermolecular interactions stabilize its solid-state structure?
Answer: X-ray studies show inversion dimers formed via N–H⋯N hydrogen bonds (2.02 Å) and C–H⋯N interactions (2.56 Å), creating a 2D network. π-π stacking (3.62 Å between aromatic rings) further stabilizes the crystal lattice . These interactions are critical for predicting solubility and crystallization behavior in drug formulation.
Methodological Considerations
Q. Which techniques validate purity and structural integrity?
Answer:
- X-ray crystallography : Resolves bond lengths (C–Cl = 1.72 Å) and angles .
- ¹H/¹⁹F NMR : Confirms substitution patterns (e.g., fluorination at δ = -172.74 ppm) .
- HPLC-MS : Detects impurities (<5%) in scaled batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
